molecular formula C12H12N4S B1419885 N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine CAS No. 1177316-74-3

N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine

Cat. No.: B1419885
CAS No.: 1177316-74-3
M. Wt: 244.32 g/mol
InChI Key: YBKIRQAYUJOEKX-UHFFFAOYSA-N
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Description

N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine is a heterocyclic compound that features both pyrazole and benzothiazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine typically involves the formation of the pyrazole and benzothiazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-dicarbonyl compound . The benzothiazole ring can be formed through the reaction of 2-aminothiophenol with a suitable aldehyde . The final step involves coupling these two rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amines and alcohols.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine is unique due to the presence of both pyrazole and benzothiazole rings, which confer a broad spectrum of biological activities. This dual functionality allows it to interact with multiple biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-(2-pyrazol-1-ylethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c1-2-5-11-10(4-1)15-12(17-11)13-7-9-16-8-3-6-14-16/h1-6,8H,7,9H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKIRQAYUJOEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCCN3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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